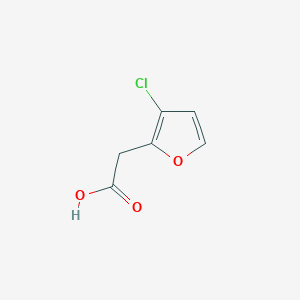

3-Chlorofuran-2-acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-chlorofuran-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO3/c7-4-1-2-10-5(4)3-6(8)9/h1-2H,3H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEEBCGMJVBZDGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1Cl)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Pathways of 3 Chlorofuran 2 Acetic Acid

Reactions of the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional group that can undergo a wide array of chemical transformations. These reactions are fundamental to the derivatization of 3-chlorofuran-2-acetic acid, enabling the synthesis of a variety of related compounds with modified properties.

Esterification and amidation are two of the most common and important reactions of carboxylic acids. These processes involve the conversion of the carboxylic acid into esters and amides, respectively, which are valuable derivatives in various fields of chemistry.

Esterification:

The esterification of this compound can be achieved by reacting it with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.comlibretexts.org The reaction is reversible, and to drive the equilibrium towards the product, it is common to use an excess of the alcohol or to remove the water formed during the reaction. masterorganicchemistry.comlibretexts.org

Reaction Scheme: (3-Chlorofuran-2-yl)acetic acid + R-OH ⇌ (3-Chlorofuran-2-yl)acetate-R + H₂O

The reactivity of the alcohol (primary > secondary > tertiary) and the steric hindrance around the carboxylic acid can influence the reaction rate. For larger esters, heating the reaction mixture under reflux may be necessary to achieve a reasonable yield. libretexts.org

Amidation:

The direct reaction of a carboxylic acid with an amine is generally not a feasible method for amide synthesis due to the formation of a stable ammonium (B1175870) carboxylate salt. libretexts.org Therefore, the carboxylic acid group of this compound typically requires activation before it can efficiently react with an amine to form an amide. Common methods for activation include conversion to an acyl chloride or the use of coupling reagents. libretexts.orgfishersci.co.uk

Via Acyl Chloride: this compound can be treated with reagents like thionyl chloride (SOCl₂) or oxalyl chloride to form the more reactive acyl chloride. This intermediate then readily reacts with a primary or secondary amine to yield the corresponding amide. fishersci.co.uk

Using Coupling Reagents: A wide variety of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can be employed to facilitate the direct amidation of carboxylic acids. fishersci.co.uk These reagents activate the carboxylic acid in situ, allowing for a direct reaction with the amine under milder conditions.

| Derivative | Reactant | Key Reagents/Conditions | Product Class |

| Ester | Alcohol (R-OH) | Acid catalyst (e.g., H₂SO₄), Heat | Ester |

| Amide | Amine (R-NH₂) | Activation (e.g., SOCl₂), or Coupling agent (e.g., DCC) | Amide |

The carboxylic acid group of this compound can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions employed.

Reduction to Alcohol:

Carboxylic acids are generally resistant to reduction by milder reducing agents like sodium borohydride (B1222165) (NaBH₄). openstax.org Therefore, a strong reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required to reduce the carboxylic acid functionality of this compound to the corresponding primary alcohol, 2-(3-chlorofuran-2-yl)ethanol. openstax.orglibretexts.org The reaction is usually carried out in an anhydrous ether solvent, followed by an acidic workup to protonate the resulting alkoxide. chemguide.co.uk

Reaction Scheme: (3-Chlorofuran-2-yl)acetic acid + LiAlH₄ → 2-(3-Chlorofuran-2-yl)ethanol

Reduction to Aldehyde:

The direct reduction of a carboxylic acid to an aldehyde is a more challenging transformation because aldehydes are more susceptible to reduction than the starting carboxylic acid. Therefore, the reaction must be carefully controlled using less reactive hydride reagents. Reagents such as lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) can be used to achieve this partial reduction. libretexts.org

Decarboxylation is the removal of a carboxyl group as carbon dioxide (CO₂). While simple aliphatic carboxylic acids are generally stable to heat, certain structural features can facilitate this reaction. masterorganicchemistry.com A patent describes the decarboxylation of the related compound, 3-chlorofuran-2-carboxylic acid, in the presence of an organic acid catalyst like formic acid or acetic acid in a polar aprotic solvent. google.com It is plausible that this compound could undergo decarboxylation under similar conditions, although likely requiring more forcing conditions due to the insulating methylene (B1212753) group.

The mechanism of decarboxylation for heteroaromatic acetic acids can be complex and may proceed through a zwitterionic intermediate. rsc.org The stability of the resulting carbanion or the transition state leading to it is a crucial factor in determining the ease of decarboxylation.

| Reaction | Reagent | Product |

| Reduction to Alcohol | Lithium aluminum hydride (LiAlH₄) | 2-(3-Chlorofuran-2-yl)ethanol |

| Reduction to Aldehyde | Lithium tri-tert-butoxyaluminum hydride | 2-(3-Chlorofuran-2-yl)acetaldehyde |

| Decarboxylation | Heat, Acid Catalyst | 3-Chloro-2-methylfuran |

Electrophilic Aromatic Substitution on the Furan (B31954) Ring

The furan ring is an electron-rich aromatic system and is generally more reactive towards electrophilic aromatic substitution than benzene (B151609). pearson.comchemicalbook.com The presence of substituents on the furan ring, in this case, a chlorine atom and an acetic acid group, will influence the rate and regioselectivity of these reactions.

Electrophilic attack on the furan ring proceeds via the formation of a cationic intermediate, often referred to as a sigma complex. pearson.com The stability of this intermediate determines the preferred position of attack. For an unsubstituted furan, electrophilic substitution occurs preferentially at the C2 (or C5) position because the positive charge in the resulting intermediate can be more effectively delocalized through resonance, including a contribution from the oxygen atom's lone pair. pearson.comchemicalbook.com

Furan is significantly more reactive than benzene in electrophilic aromatic substitution reactions. chemicalbook.comquora.com This is due to the electron-donating nature of the oxygen atom, which enriches the electron density of the furan ring. pharmaguideline.com Therefore, in a molecule containing both a furan ring and a benzene ring, electrophilic attack would be expected to occur preferentially on the more activated furan ring, assuming no strongly deactivating substituents are present on the furan.

Nucleophilic Substitution at the Chlorine Atom or Furan Ring

The reactivity of halofurans towards nucleophiles is significantly influenced by the position of the halogen and the nature of other substituents on the furan ring. In the case of this compound, the chlorine atom at the C3 position is adjacent to an electron-withdrawing acetic acid group at C2. This substitution pattern enhances the ring's susceptibility to nucleophilic attack.

Generally, nucleophilic substitution on halofurans, particularly those bearing electron-withdrawing groups, can proceed through an addition-elimination mechanism. The presence of groups like nitro, carboxy, or carboalkoxy makes halofurans more reactive towards nucleophiles compared to simple furan. pharmaguideline.com For this compound, a strong nucleophile could attack the furan ring, leading to a resonance-stabilized intermediate, followed by the expulsion of the chloride ion to yield the substituted product.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they represent a primary strategy for the functionalization of halo-heterocycles like this compound. eie.grresearchgate.net The chlorine atom at the C3 position serves as a handle for introducing a wide array of organic moieties onto the furan core.

The Suzuki–Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organic halide with an organoboron compound, typically a boronic acid or ester. researchgate.net This reaction is widely used for the synthesis of biaryl and heteroaryl-aryl compounds. For this compound, Suzuki–Miyaura coupling provides a direct route to synthesize 3-aryl- or 3-vinyl-furan-2-acetic acid derivatives.

The reaction typically involves a palladium(0) catalyst, which is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂. The catalytic cycle involves the oxidative addition of the C-Cl bond to the Pd(0) center, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. The choice of ligand, base, and solvent is crucial for achieving high yields, especially with less reactive aryl chlorides. rsc.org

| Parameter | Typical Conditions for Chloro-heterocycles |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) |

| Ligand | Phosphine (B1218219) ligands (e.g., PPh₃, XPhos, SPhos) |

| Boron Reagent | Arylboronic acids, Arylboronic esters |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Dioxane, Toluene, DMF, often with water |

| Temperature | 80-120 °C |

This table presents generalized conditions for Suzuki-Miyaura coupling of chloro-heterocycles and may require optimization for this compound.

Beyond the Suzuki–Miyaura reaction, other palladium-catalyzed cross-couplings can be employed to diversify the 3-position of the furan ring.

Sonogashira Coupling : This reaction couples a terminal alkyne with an aryl or vinyl halide, creating a new carbon-carbon bond. wikipedia.orgorganic-chemistry.org It employs a palladium catalyst along with a copper(I) co-catalyst and an amine base. libretexts.org Applying this to this compound would yield 3-alkynyl-furan-2-acetic acid derivatives, which are valuable intermediates for further synthesis.

Heck Reaction : The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This method would allow for the introduction of alkenyl groups at the C3 position of the furan ring, forming substituted styrenyl or acrylic acid-type derivatives. The mechanism proceeds via oxidative addition, migratory insertion of the alkene, and β-hydride elimination. nih.gov

Stille Coupling : This reaction utilizes an organotin compound (organostannane) as the coupling partner for the organic halide. wikipedia.orgnrochemistry.com The Stille reaction is known for its tolerance of a wide variety of functional groups and generally mild reaction conditions. nrochemistry.comorganic-chemistry.orglibretexts.org Despite the toxicity of organotin reagents, this method offers a reliable pathway to couple this compound with various sp²- and sp³-hybridized carbon nucleophiles. wikipedia.orgharvard.edu

| Coupling Reaction | Organic Partner | Key Reagents | Typical Product Structure |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Amine base | Furan-C≡C-R |

| Heck | Alkene | Pd catalyst, Base (e.g., Et₃N, K₂CO₃) | Furan-CH=CH-R |

| Stille | Organostannane (R-SnR'₃) | Pd catalyst | Furan-R |

This table summarizes key components of various cross-coupling reactions applicable to this compound.

An alternative to cross-coupling reactions involving the C-Cl bond is the direct functionalization of C-H bonds on the furan ring. C-H activation has emerged as a powerful, atom-economical strategy in organic synthesis. nih.gov For 2-substituted furans, the C5-H bond is often the most electronically activated and sterically accessible position for electrophilic or metal-catalyzed functionalization. researchgate.net

Palladium-catalyzed C-H arylation, for instance, can functionalize the C-H bond adjacent to the furan oxygen atom. thieme-connect.com While the C3 position is blocked by chlorine in the target molecule, C-H activation strategies could potentially be directed to the C4 or C5 positions. This might require specific directing groups or tailored catalytic systems to achieve regioselectivity. chemistryviews.org Such methods offer a complementary approach to build molecular complexity, potentially allowing for sequential functionalization at different positions on the furan core. rsc.org

Ring-Opening Reactions and Rearrangements of Furan Core

The furan ring, while aromatic, is susceptible to cleavage under certain conditions, particularly in the presence of strong acids or oxidizing agents. The substituents on the ring play a critical role in determining its stability and the mechanism of its degradation.

The furan core can undergo ring-opening reactions under acidic conditions. The generally accepted mechanism involves the initial protonation of the furan ring. rsc.org For an unsubstituted furan in an aqueous acid solution, the rate-limiting step is the diffusion of a proton to the ring, with protonation at the Cα position (C2 or C5) being energetically favored over protonation at the Cβ position (C3 or C4). figshare.comacs.orgresearchgate.net

Following protonation, a nucleophile present in the medium, such as water, attacks the activated ring. This leads to the formation of intermediates like 2,5-dihydro-2-furanol. figshare.comacs.org A subsequent protonation, typically at the ring oxygen, initiates the cleavage of the C-O bond, leading to the formation of a linear 1,4-dicarbonyl compound or a related species like 4-hydroxy-2-butenal in the case of unsubstituted furan. acs.orgresearchgate.net

For this compound, the presence of electron-withdrawing substituents (both the chlorine atom and the acetic acid group) is expected to decrease the electron density of the furan ring. This deactivation generally imparts greater stability against acid-catalyzed polymerization and ring-opening reactions. pharmaguideline.com However, under sufficiently harsh acidic conditions, ring opening could still occur, likely proceeding through a similar pathway of protonation and nucleophilic attack, ultimately yielding a functionalized linear product. The specific structure of the resulting product would depend on the precise cleavage pathway influenced by the electronic effects of the substituents.

Oxidative Ring Expansion Rearrangements

The furan nucleus, a key structural motif in a vast array of natural products and pharmacologically active compounds, can undergo oxidative ring expansion reactions to yield six-membered heterocyclic systems. A prominent example of such a transformation is the Achmatowicz reaction, which involves the oxidation of a furfuryl alcohol to a 2,5-dimethoxy-2,5-dihydrofuran (B146672) intermediate, followed by acidic hydrolysis to afford a dihydropyranone. While direct oxidative ring expansion of this compound has not been extensively documented, the principles of the Achmatowicz reaction can be applied to its derivatives.

For instance, reduction of the carboxylic acid moiety of this compound would yield the corresponding 2-(3-chloro-furan-2-yl)ethanol. This furfuryl alcohol derivative could then serve as a substrate for an Achmatowicz-type rearrangement. Treatment with an oxidizing agent such as bromine in methanol (B129727) would likely lead to the formation of a 6-hydroxy-2-(1-methoxy-1-((3-chloro-furan-2-yl)methyl))oxane-3-one, effectively expanding the furan ring into a dihydropyranone system. The presence of the electron-withdrawing chloro group at the 3-position of the furan ring is anticipated to influence the electron density of the diene system, potentially affecting the reaction conditions required for the oxidative rearrangement.

Table 1: Hypothetical Achmatowicz Reaction of a this compound Derivative

| Starting Material | Reagents | Putative Intermediate | Final Product |

| 2-(3-chloro-furan-2-yl)ethanol | 1. Br₂, MeOH 2. H₃O⁺ | 2-(3-chloro-furan-2-yl)-2,5-dimethoxy-2,5-dihydrofuran | 6-hydroxy-2-(1-methoxy-1-((3-chloro-furan-2-yl)methyl))oxane-3-one |

Further studies are required to fully elucidate the scope and limitations of such oxidative ring expansion strategies for this particular substituted furan.

Synthesis of Complex Furan-Containing Heterocyclic Systems

The structural framework of this compound provides a versatile platform for the synthesis of more complex, fused heterocyclic systems. The furan ring itself, along with the strategically positioned chloro and acetic acid functional groups, can be manipulated to construct bicyclic and polycyclic compounds of potential interest in medicinal chemistry and materials science. Various synthetic strategies can be envisaged, leveraging the inherent reactivity of the furan core and its substituents.

One potential avenue involves the construction of furo[3,2-c]pyran derivatives. The synthesis of such systems often involves the reaction of a 4-hydroxycoumarin (B602359) or a similar precursor with an appropriate furan-containing building block. While not directly employing this compound, analogous strategies could be developed. For example, the acetic acid side chain of this compound could be elaborated into a β-keto ester. This derivative could then potentially undergo an intramolecular cyclization or a condensation reaction with a suitable partner to form the pyranone ring fused to the furan core.

Another important class of fused heterocycles are the furo[2,3-d]pyridazines . The synthesis of these systems typically involves the reaction of a furan derivative bearing vicinal carbonyl groups with hydrazine (B178648). Modification of the acetic acid side chain of this compound, for instance, to a 1,2-dicarbonyl functionality, would provide the necessary precursor for condensation with hydrazine to yield a furo[2,3-d]pyridazin-4(5H)-one derivative. The chloro substituent at the 3-position of the furan ring could offer a handle for further functionalization of the resulting fused heterocyclic system.

Furthermore, intramolecular cyclization reactions of appropriately functionalized 3-chlorofuran (B3190982) derivatives can lead to the formation of various bicyclic systems. For example, conversion of the acetic acid group to an aminoethyl side chain could, in principle, allow for an intramolecular nucleophilic substitution of the chloro group, leading to the formation of a dihydropyrrolo[2,3-b]furan system.

Table 2: Potential Strategies for the Synthesis of Fused Heterocycles from this compound Derivatives

| Target Heterocycle | Required Functionalization of this compound | Key Reaction Type |

| Furo[3,2-c]pyran | Elaboration of acetic acid to a β-keto ester | Intramolecular cyclization/condensation |

| Furo[2,3-d]pyridazine | Conversion of acetic acid side chain to a 1,2-dicarbonyl | Condensation with hydrazine |

| Dihydropyrrolo[2,3-b]furan | Conversion of acetic acid to an aminoethyl group | Intramolecular nucleophilic substitution |

Advanced Spectroscopic and Structural Elucidation of 3 Chlorofuran 2 Acetic Acid and Its Research Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules in solution and, in some cases, in the solid state. For 3-Chlorofuran-2-acetic acid, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the proton and carbon environments and their connectivities.

A detailed analysis of the ¹H and ¹³C NMR spectra, complemented by 2D correlation experiments, allows for the unequivocal assignment of all proton and carbon signals in the this compound molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the furan (B31954) ring and the acetic acid side chain. The protons on the furan ring, H-4 and H-5, would appear as doublets due to their coupling to each other. The methylene (B1212753) protons of the acetic acid group (-CH₂COOH) would likely appear as a singlet, as they lack adjacent protons to couple with. The acidic proton of the carboxylic acid group (-COOH) would also present as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Key resonances would include those for the carbonyl carbon of the carboxylic acid, the methylene carbon of the acetic acid side chain, and the four distinct carbons of the substituted furan ring. The carbon atoms attached to the electronegative chlorine and oxygen atoms will be significantly deshielded, appearing at a lower field.

2D NMR Spectroscopy (COSY, HSQC, HMBC):

COSY (Correlation Spectroscopy): A COSY experiment would confirm the coupling between the H-4 and H-5 protons on the furan ring, showing a cross-peak between their respective signals.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for C-4, C-5, and the methylene group by correlating them to their attached protons.

Interactive Data Table: Predicted NMR Spectroscopic Data for this compound

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Key HMBC Correlations (predicted) |

| Furan Ring | |||

| H-4 | ~6.5-7.0 (d) | ~110-120 | C-2, C-3, C-5 |

| H-5 | ~7.5-8.0 (d) | ~140-150 | C-3, C-4 |

| C-2 | - | ~145-155 | Methylene H |

| C-3 | - | ~120-130 | H-4, H-5, Methylene H |

| C-4 | - | ~110-120 | H-5 |

| C-5 | - | ~140-150 | H-4 |

| Acetic Acid Side Chain | |||

| -CH₂- | ~3.5-4.0 (s) | ~30-40 | C-2, C-3, COOH |

| -COOH | ~10-12 (br s) | ~170-180 | Methylene H |

Note: The predicted chemical shifts are based on general values for similar functional groups and substituted furans. Actual experimental values may vary depending on the solvent and other experimental conditions.

While solution-state NMR is the primary method for the structural elucidation of this compound, solid-state NMR (ssNMR) could be employed to study its crystalline forms. This technique is particularly useful for identifying and characterizing different polymorphs, which are different crystalline arrangements of the same molecule. Polymorphism can significantly impact the physical properties of a compound, such as its solubility and melting point. In cases where the compound forms complex structures or is insoluble, ssNMR can provide valuable structural information that is inaccessible by solution-state NMR.

Mass Spectrometry for Precise Molecular Weight and Fragmentation Studies

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.

High-resolution mass spectrometry is critical for determining the exact molecular formula of this compound. By measuring the mass-to-charge ratio to a high degree of accuracy (typically to four or five decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. The presence of chlorine is readily identified by its characteristic isotopic pattern, with the ³⁵Cl and ³⁷Cl isotopes having a natural abundance ratio of approximately 3:1. This results in a distinctive M+2 peak in the mass spectrum with about one-third the intensity of the molecular ion peak.

Interactive Data Table: HRMS Data for this compound (C₆H₅ClO₃)

| Ion | Calculated m/z |

| [M+H]⁺ (for ³⁵Cl) | 161.0005 |

| [M+H]⁺ (for ³⁷Cl) | 163.9976 |

| [M-H]⁻ (for ³⁵Cl) | 158.9854 |

| [M-H]⁻ (for ³⁷Cl) | 160.9825 |

In addition to providing the molecular weight, mass spectrometry can induce fragmentation of the molecule, and the resulting fragmentation pattern serves as a molecular fingerprint. The analysis of these fragments provides valuable information about the compound's structure. For this compound, characteristic fragmentation pathways would be expected:

Loss of the carboxylic acid group: A common fragmentation for carboxylic acids is the loss of the -COOH group (45 Da), leading to a significant fragment ion.

Decarboxylation: The loss of carbon dioxide (CO₂) from the molecular ion is another typical fragmentation pathway for carboxylic acids.

Cleavage of the acetic acid side chain: Fragmentation may occur at the bond between the furan ring and the methylene group of the acetic acid side chain.

Ring fragmentation: The furan ring itself can undergo fragmentation, although this may be less favored than the loss of the side chain. The presence of the chlorine atom will influence the fragmentation pattern and the isotopic distribution of the resulting fragments.

A detailed analysis of these fragmentation patterns, often aided by tandem mass spectrometry (MS/MS), allows for the confirmation of the proposed structure.

Hyphenated techniques, which combine a separation method with mass spectrometry, are invaluable for the analysis of complex mixtures, such as those encountered during the synthesis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS is a powerful tool. mdpi.com this compound itself may not be sufficiently volatile for GC analysis without derivatization. However, its methyl or ethyl ester derivatives are typically more amenable to GC-MS analysis. mdpi.com This technique can be used to monitor the progress of a reaction, identify byproducts, and assess the purity of the final product. neu.edu.trmdpi.comjmchemsci.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a more versatile technique for the analysis of less volatile and thermally labile compounds like carboxylic acids. nih.govmiamioh.edu It can be used to directly analyze the reaction mixture for the presence of this compound, its starting materials, and any intermediates or byproducts. researchgate.netjmchemsci.com The combination of the separation power of liquid chromatography with the specificity of mass spectrometry makes LC-MS an essential tool for both qualitative and quantitative analysis in the synthesis and purification of this compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the structural features of molecules. By probing the vibrational modes of chemical bonds, these methods offer a detailed fingerprint of the functional groups present and their local environment.

Characteristic Vibrational Modes of Carboxylic Acid and Furan Ring

The vibrational spectrum of this compound is dominated by the characteristic modes of its two primary functional components: the carboxylic acid group and the furan ring.

The carboxylic acid moiety gives rise to several distinct and intense vibrational bands. The most prominent of these is the C=O stretching vibration (νC=O), which typically appears in the region of 1690–1750 cm⁻¹ for a protonated carboxylic acid. nih.gov The precise frequency of this band is sensitive to the electronic environment and hydrogen bonding interactions. For instance, in acetic acid, this band is a strong feature in its infrared spectrum. nist.govresearchgate.net The O-H stretching vibration (νO-H) of the carboxyl group is also a key feature, generally observed as a broad band in the 2500–3300 cm⁻¹ region due to hydrogen bonding. Other characteristic vibrations include the C-O stretching (νC-O) and O-H in-plane and out-of-plane bending modes.

The furan ring possesses a set of characteristic vibrations that are well-documented for furan and its derivatives. globalresearchonline.netudayton.edunih.gov These include C=C stretching vibrations, which are typically found in the range of 1414-1033 cm⁻¹. globalresearchonline.net The C-H stretching vibrations of the aromatic ring protons usually appear above 3000 cm⁻¹. The presence of the chlorine substituent on the furan ring is expected to influence the positions of these bands due to its mass and electronic effects.

A theoretical study on furan and its methyl derivatives showed that the ring C-C symmetric and asymmetric stretching vibrations are sensitive to substitution. globalresearchonline.net Similarly, the C=C stretching vibrations are also affected by the nature of the substituents. globalresearchonline.net In the case of this compound, the chloro and acetic acid groups will likewise perturb the vibrational frequencies of the furan ring.

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | References |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) | wiley.com |

| Carboxylic Acid | C=O Stretch | 1690 - 1750 | nih.gov |

| Carboxylic Acid | C-O Stretch | 1210 - 1320 | wiley.com |

| Furan Ring | C-H Stretch | > 3000 | udayton.edu |

| Furan Ring | C=C Stretch | 1400 - 1600 | globalresearchonline.net |

| Furan Ring | C-C Stretch | 1000 - 1450 | globalresearchonline.net |

Conformational Studies based on Vibrational Spectra

Vibrational spectroscopy is a sensitive probe of molecular conformation. Different spatial arrangements of atoms (conformers) can give rise to distinct vibrational spectra, allowing for their identification and characterization. rsc.org For this compound, rotation around the C-C single bond connecting the furan ring and the carboxylic acid group can lead to different conformers.

The relative intensities and positions of key vibrational bands, such as the C=O and C-O stretching modes of the carboxylic acid and the ring vibrations of the furan, can be influenced by the conformational state. Theoretical calculations, often performed using Density Functional Theory (DFT), can be used to predict the vibrational spectra of different stable conformers. globalresearchonline.net By comparing the calculated spectra with the experimental IR and Raman data, it is possible to determine the predominant conformation in a given state (e.g., solid, liquid, or gas). For example, studies on other furan derivatives have successfully used this combined experimental and theoretical approach to elucidate conformational preferences. mdpi.com

X-ray Crystallography for Absolute Structure Determination

Single Crystal X-ray Diffraction of this compound or its Key Derivatives

While the specific crystal structure of this compound is not publicly available, analysis of related structures provides valuable insights into what might be expected. For a molecule like this, obtaining suitable single crystals is the first critical step. nih.gov Once a crystal is obtained, it is exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed to solve the crystal structure.

The crystal structure would reveal the precise bond lengths and angles of the furan ring and the carboxylic acid side chain. It would also show the planarity of the furan ring and the orientation of the acetic acid group relative to the ring. The C-Cl bond length would be a key parameter, as would the geometry of the carboxylic acid group.

Analysis of Intermolecular Interactions and Crystal Packing

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. bohrium.commdpi.com For this compound, the carboxylic acid group is expected to play a dominant role in directing the crystal packing through the formation of strong hydrogen bonds. Typically, carboxylic acids form dimeric structures, with two molecules linked by a pair of O-H···O hydrogen bonds.

| Interaction Type | Potential Participating Groups | Significance |

| Hydrogen Bonding | Carboxylic Acid (O-H, C=O) | Primary interaction, likely forming dimers |

| Halogen Bonding | Chlorine atom | Can interact with electronegative atoms |

| π-π Stacking | Furan rings | Contributes to packing of aromatic systems |

| van der Waals Forces | Entire molecule | General attractive forces |

Computational and Theoretical Investigations of 3 Chlorofuran 2 Acetic Acid

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation approximately to determine the electronic structure and energy of a system. For 3-Chlorofuran-2-acetic acid, DFT methods like B3LYP, combined with appropriate basis sets (e.g., 6-311++G(d,p)), are commonly employed to provide a balance between accuracy and computational cost. uc.pt

Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. For this compound, this process involves calculating forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. mdpi.comscispace.com The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles.

Conformational analysis is crucial for molecules with rotatable bonds, such as the C-C bond linking the furan (B31954) ring and the acetic acid side chain in this compound. By systematically rotating this bond and performing geometry optimization at each step, a potential energy surface can be mapped to identify the most stable conformers (energy minima) and the transition states between them. Studies on similar molecules, like 5-acetic acid hydantoin, have revealed the existence of multiple stable conformers depending on the orientation of the carboxylic acid group. uc.pt For this compound, the relative orientation of the carboxylic acid group with respect to the furan ring would define the most stable conformations.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Calculated via DFT) Note: This data is representative and based on typical values for similar functional groups.

| Parameter | Value |

|---|---|

| Bond Length (C=O) | ~1.21 Å |

| Bond Length (C-OH) | ~1.35 Å |

| Bond Length (O-H) | ~0.97 Å |

| Bond Length (C-Cl) | ~1.74 Å |

| Bond Angle (O=C-OH) | ~123° |

| Dihedral Angle (Cring-Cring-C-Cacid) | Variable (defines conformation) |

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. These orbitals, often called frontier molecular orbitals, are key to understanding a molecule's reactivity. nih.gov The HOMO is the orbital from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the orbital that is most likely to accept an electron (electrophilic character). nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comresearchgate.net A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that the molecule is more reactive. ajchem-a.com For this compound, the HOMO is expected to be localized primarily on the electron-rich furan ring, while the LUMO would likely be centered on the electron-withdrawing carboxylic acid group.

Table 2: Representative Frontier Orbital Energies for this compound Note: These values are illustrative examples.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to indicate electrostatic potential. MEP maps are invaluable for predicting how a molecule will interact with other chemical species. researchgate.net

Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. In this compound, these would be found around the electronegative oxygen atoms of the carboxylic acid group and the furan ring's oxygen atom. Regions of positive electrostatic potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. The hydrogen atom of the carboxylic acid group is expected to be the most positive region, highlighting its acidic nature. pearson.com The MEP map can thus guide the understanding of intermolecular interactions, including hydrogen bonding.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict spectroscopic data, which is essential for structure elucidation. DFT calculations are widely used to compute Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. idc-online.comresearchgate.net

Predicted ¹H and ¹³C NMR chemical shifts are obtained by calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. nih.gov These theoretical values can be compared with experimental data to confirm the structure or to help assign peaks in a complex spectrum.

Similarly, the calculation of vibrational frequencies provides a theoretical infrared (IR) and Raman spectrum. By analyzing the normal modes of vibration, each calculated frequency can be assigned to a specific molecular motion, such as the stretching or bending of bonds. chem-soc.si For this compound, characteristic frequencies would include the C=O stretch of the carboxylic acid, the O-H stretch, and various vibrations associated with the furan ring. Comparing computed spectra with experimental ones helps in the detailed assignment of vibrational bands. rasayanjournal.co.in

Table 3: Illustrative Predicted Spectroscopic Data for this compound Note: This data is representative and subject to computational scaling factors.

| Spectroscopic Parameter | Predicted Value | Assignment |

|---|---|---|

| ¹³C NMR Chemical Shift | ~170 ppm | Carboxylic Carbon (C=O) |

| ¹H NMR Chemical Shift | >10 ppm | Carboxylic Proton (-OH) |

| IR Vibrational Frequency | ~1720 cm⁻¹ | C=O Stretch |

| IR Vibrational Frequency | ~3400 cm⁻¹ | O-H Stretch |

Reaction Mechanism and Transition State Studies

Theoretical chemistry is a powerful tool for investigating the pathways of chemical reactions. By mapping the potential energy surface, computational methods can identify the minimum energy path from reactants to products. ijnc.ir A key aspect of this is the location of the transition state (TS), which is the highest energy point along the reaction coordinate. wikipedia.org The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. libretexts.org

For this compound, one could study various reactions, such as its esterification, deprotonation, or nucleophilic substitution on the furan ring. Computational studies would involve optimizing the geometries of the reactants, products, and the transition state. researchgate.net Techniques like Quasi-Synchronous Transit (QST) or Nudged Elastic Band (NEB) are used to locate the TS structure. Calculating the activation energy provides a quantitative measure of the reaction's feasibility. ijnc.ir

Molecular Dynamics Simulations for Dynamic Behavior (if applicable)

While quantum chemical calculations typically focus on static, single-molecule systems in the gas phase, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, often in a condensed phase (e.g., in a solvent). mdpi.com

MD simulations would be applicable to study this compound's behavior in solution. By simulating the molecule surrounded by explicit solvent molecules (like water), one can investigate its solvation structure, conformational dynamics, and diffusion properties. researchgate.net These simulations can reveal how intermolecular interactions, such as hydrogen bonding with the solvent, affect the molecule's structure and stability. Such studies are particularly useful for understanding how the molecule behaves in a biological or chemical system. mdpi.com

Applications of 3 Chlorofuran 2 Acetic Acid As a Versatile Synthetic Building Block

Precursor for Novel Furan-Containing Organic Scaffolds

3-Chlorofuran-2-acetic acid is a promising, though not widely documented, starting material for the synthesis of diverse and complex furan-containing organic scaffolds. The furan (B31954) nucleus is a common motif in a vast array of biologically active compounds and natural products, making the development of new synthetic routes to functionalized furans a significant area of chemical research. The unique substitution pattern of this compound, featuring both a reactive halogen and a carboxylic acid side chain, offers multiple avenues for synthetic elaboration.

The chloro substituent at the 3-position of the furan ring can serve as a handle for various cross-coupling reactions. Palladium-catalyzed reactions, such as Suzuki, Stille, and Sonogashira couplings, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. By employing these methodologies, the chlorine atom can be replaced with a wide range of aryl, heteroaryl, alkyl, or alkynyl groups, leading to the generation of a library of 3-substituted furan-2-acetic acid derivatives. These derivatives can then be further manipulated through the carboxylic acid functionality.

The acetic acid side chain at the 2-position provides a versatile point for modification. It can be converted into a variety of other functional groups, including esters, amides, and alcohols, through standard organic transformations. For instance, coupling of the carboxylic acid with various amines can lead to a diverse set of amides, which are prevalent structures in many pharmaceuticals. Reduction of the carboxylic acid would yield the corresponding alcohol, which can participate in etherification or other nucleophilic reactions.

The combination of these transformations allows for the construction of complex, polyfunctional furan-based scaffolds. For example, a Suzuki coupling at the 3-position followed by an amidation of the acetic acid side chain would result in a highly decorated furan core. These scaffolds can serve as the foundation for the synthesis of novel compounds with potential applications in medicinal chemistry, materials science, and agrochemicals.

Table 1: Potential Cross-Coupling Reactions at the 3-Position of a Furan Ring

| Cross-Coupling Reaction | Reagents | Resulting Bond | Potential Scaffold Modification |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | C-C (Aryl) | Introduction of various aromatic and heteroaromatic rings. |

| Stille Coupling | Organostannane, Pd catalyst | C-C (Alkyl, Alkenyl, Aryl) | Formation of diverse carbon-carbon bonds. |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | C-C (Alkynyl) | Introduction of linear alkyne functionalities for further reactions. |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | C-N | Formation of arylamines and related nitrogen-containing heterocycles. |

| Heck Reaction | Alkene, Pd catalyst, base | C-C (Alkenyl) | Introduction of vinyl groups. |

Intermediate in the Design and Synthesis of Ligands for Chemical Biology Studies

In the field of chemical biology, small molecules that can specifically interact with biological targets are invaluable tools for probing cellular processes and for the development of new therapeutic agents. Furan-containing molecules have been identified as privileged scaffolds in medicinal chemistry due to their ability to engage in various non-covalent interactions with biomolecules. The structural features of this compound make it an attractive intermediate for the synthesis of tailored ligands for such studies.

The furan ring itself can act as a bioisostere for other aromatic systems, such as a phenyl or thiophene (B33073) ring, offering a different spatial and electronic profile that can be fine-tuned to optimize binding to a target protein. The chloro and acetic acid functional groups provide orthogonal handles for the introduction of pharmacophoric features and for tethering to other molecules.

For example, the carboxylic acid group can be used to attach the furan moiety to a peptide or a known bioactive molecule to create a hybrid ligand with altered properties. It can also serve as a key hydrogen bond donor or acceptor in a ligand-protein interaction. The chloro group, as mentioned previously, can be functionalized through cross-coupling reactions to introduce specific substituents that can occupy a binding pocket or interact with a particular amino acid residue. This modular approach allows for the systematic exploration of the structure-activity relationship (SAR) of a ligand series.

Furthermore, the acetic acid side chain can be used to introduce reporter groups, such as fluorescent dyes or biotin (B1667282) tags, onto the furan scaffold. These tagged ligands are essential tools for various chemical biology techniques, including fluorescence microscopy, pull-down assays, and affinity chromatography, which are used to identify the cellular targets of a bioactive compound and to study its mechanism of action.

Table 2: Potential Functionalization of the Acetic Acid Side Chain for Chemical Biology Applications

| Modification | Reagents | Resulting Functional Group | Application |

| Amidation | Amine, coupling agent (e.g., EDC, HATU) | Amide | Introduction of diverse substituents, attachment to peptides. |

| Esterification | Alcohol, acid catalyst | Ester | Modification of polarity and bioavailability. |

| Reduction | Reducing agent (e.g., LiAlH4, BH3) | Alcohol | Introduction of a hydroxyl group for further functionalization. |

| Conjugation | Amine- or alcohol-containing reporter group | Amide or Ester Linkage | Attachment of fluorescent dyes, biotin tags, or affinity probes. |

Development of Methodologies in Stereoselective Synthesis (if applicable to chiral derivatives)

While this compound itself is achiral, its derivatives can possess stereocenters, making it a potentially valuable starting material for the development of stereoselective synthetic methodologies. The creation of chiral molecules with high enantiomeric purity is a critical aspect of modern organic synthesis, particularly in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities.

Stereocenters can be introduced into derivatives of this compound through various strategies. For instance, asymmetric reduction of a ketone that could be introduced at the 3-position (after a Friedel-Crafts acylation, for example) would generate a chiral alcohol. Similarly, stereoselective addition to an aldehyde derived from the acetic acid side chain would create a chiral center.

More advanced strategies could involve the use of chiral catalysts to control the stereochemical outcome of reactions involving the furan ring or its substituents. For example, asymmetric hydrogenation of a double bond introduced via a Wittig reaction on a derivative of the acetic acid side chain could lead to the formation of a chiral center with high enantioselectivity.

Furthermore, if the furan ring itself is part of a larger chiral scaffold, the substituents at the 2- and 3-positions can influence the stereochemical outcome of reactions at other parts of the molecule. This concept, known as diastereoselective synthesis, is a powerful tool for the construction of complex chiral molecules. The development of new stereoselective methods utilizing functionalized furans like this compound would be a valuable contribution to the field of organic synthesis.

Research in this area could focus on the development of novel chiral ligands or catalysts that can effectively control the stereochemistry of reactions involving this and related furan derivatives. The resulting chiral building blocks could then be used in the total synthesis of complex natural products or in the development of new chiral drugs.

Table 3: Potential Stereoselective Transformations of this compound Derivatives

| Transformation | Potential Chiral Center | Method |

| Asymmetric Reduction | α-carbon of a 3-acyl group | Chiral reducing agents (e.g., CBS reagent) or catalytic hydrogenation with a chiral catalyst. |

| Asymmetric Addition | α-carbon of the acetic acid side chain | Addition of a nucleophile to an aldehyde derivative in the presence of a chiral catalyst. |

| Asymmetric Hydrogenation | α,β-positions of an unsaturated side chain | Catalytic hydrogenation using a chiral phosphine (B1218219) ligand. |

| Diastereoselective Reactions | New stereocenters in a larger molecule | The furan moiety acts as a chiral auxiliary or directing group. |

Advanced Analytical Methodologies for Research Scale Detection and Quantification

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are fundamental for the separation, identification, and purification of 3-Chlorofuran-2-acetic acid from reaction mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most pertinent techniques, each with its specific advantages.

HPLC Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and thermally labile compounds like this compound. A robust HPLC method is essential for its accurate quantification and purity determination.

Method Development: A reversed-phase HPLC (RP-HPLC) method is the most suitable approach for this compound. The separation is typically achieved on a C18 column, which provides good retention and separation of polar and non-polar compounds. The mobile phase composition is a critical parameter that needs optimization. A gradient elution using a mixture of an aqueous phase (often with a pH modifier like phosphoric acid or formic acid to suppress the ionization of the carboxylic acid group and improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is commonly employed. UV detection is appropriate due to the presence of the furan (B31954) ring, which acts as a chromophore. The detection wavelength can be optimized by scanning the UV spectrum of this compound, with typical wavelengths for furan derivatives being in the range of 250-280 nm. chemicalpapers.comnih.govsielc.com

Method Validation: A developed HPLC method must be validated to ensure its reliability and accuracy. The validation process typically includes the assessment of the following parameters:

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of standards of known concentrations.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is usually expressed as the relative standard deviation (RSD).

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies, where a known amount of the analyte is spiked into a sample matrix.

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

| Parameter | Typical Value | Acceptance Criteria |

|---|---|---|

| Linearity (R²) | 0.9995 | ≥ 0.999 |

| LOD (µg/mL) | 0.05 | Signal-to-Noise Ratio ≥ 3 |

| LOQ (µg/mL) | 0.15 | Signal-to-Noise Ratio ≥ 10 |

| Precision (RSD, %) | < 2.0 | ≤ 2% |

| Accuracy (Recovery, %) | 98 - 102 | 95 - 105% |

Gas Chromatography (GC) for Volatile Derivatives

Due to the low volatility of this compound, direct analysis by Gas Chromatography (GC) is challenging. Therefore, a derivatization step is necessary to convert the polar carboxylic acid group into a more volatile and thermally stable ester. colostate.edu This allows for separation and analysis on a GC system, often coupled with a mass spectrometer (MS) for definitive identification.

Derivatization: Several reagents can be used for the esterification of the carboxylic acid group. Common derivatization agents include:

BF₃-Methanol: Boron trifluoride in methanol is a widely used reagent for the preparation of methyl esters. The reaction is typically carried out by heating the sample with the reagent. lcms.cz

Silylating Agents: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to form trimethylsilyl (B98337) (TMS) esters, which are highly volatile. lcms.cznih.gov

Alkyl Chloroformates: Reagents such as methyl chloroformate can be used for rapid derivatization of both amino and carboxylic acids. nih.govspringernature.com

Pentafluorobenzyl Bromide (PFBBr): This reagent is particularly useful for creating derivatives that are highly sensitive to electron capture detection (ECD), a common detector in GC. thermofisher.com

GC-MS Analysis: Once derivatized, the volatile ester of this compound can be analyzed by GC-MS. The separation is typically performed on a capillary column with a non-polar or medium-polarity stationary phase. The mass spectrometer provides structural information, allowing for unambiguous identification of the compound based on its mass spectrum and fragmentation pattern.

| Parameter | Condition |

|---|---|

| Derivatization Reagent | BSTFA with 1% TMCS |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Injector Temperature | 250 °C |

| Oven Program | Initial 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |

| Carrier Gas | Helium at 1 mL/min |

| MS Ionization Mode | Electron Impact (EI) at 70 eV |

| MS Scan Range | 50 - 400 m/z |

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometric methods offer a rapid and cost-effective means for the quantitative analysis of this compound, particularly for routine analysis where high sample throughput is required. These methods are based on the absorption of ultraviolet (UV) or visible (Vis) light by the analyte or its derivative.

The furan ring in this compound possesses a chromophore that absorbs UV radiation. The position and intensity of the absorption maximum (λmax) are influenced by the substituents on the furan ring. chemicalpapers.comglobalresearchonline.netvscht.cz A quantitative method can be developed by measuring the absorbance at the λmax and constructing a calibration curve using standards of known concentrations. The presence of the chlorine atom and the acetic acid side chain will influence the exact λmax of the compound.

Alternatively, a colorimetric method can be developed by reacting the carboxylic acid group with a suitable reagent to form a colored product. For instance, carboxylic acids can react with 2-nitrophenylhydrazine (B1229437) in the presence of a coupling agent to form colored hydrazides, which can be quantified in the visible region. google.com This approach can enhance selectivity and sensitivity, especially in complex matrices where direct UV measurement might be subject to interference.

| Method | Principle | Wavelength Range | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct UV Spectrophotometry | UV absorbance of the furan ring | UV (approx. 250-280 nm) | Simple, rapid, non-destructive | Potential for interference from other UV-absorbing compounds |

| Colorimetric Derivatization | Formation of a colored derivative from the carboxylic acid group | Visible | Increased selectivity and sensitivity | Requires a chemical reaction step, can be more time-consuming |

Integration of Analytical Techniques for Complex Mixture Characterization

For the comprehensive characterization of complex mixtures containing this compound, a single analytical technique is often insufficient. The integration of multiple methodologies, particularly hyphenated techniques, provides a powerful approach for separation, identification, and quantification.

A typical workflow for analyzing a complex sample could involve:

Initial Screening by HPLC-UV: A rapid HPLC-UV analysis can be used to obtain a preliminary chromatogram of the mixture, providing information on the number of components and an initial estimate of the concentration of this compound.

Identification by LC-MS: For unambiguous identification, the HPLC system can be coupled to a mass spectrometer (LC-MS). This provides the molecular weight and fragmentation pattern of each separated component, confirming the identity of this compound and other compounds in the mixture.

Quantification by Validated HPLC Method: Once the identity is confirmed, a validated HPLC-UV method, as described in section 7.1.1, can be used for accurate and precise quantification.

Analysis of Volatile Components by GC-MS: If the mixture is suspected to contain volatile impurities or byproducts, a GC-MS analysis of the derivatized sample can be performed. This provides complementary information to the LC-MS analysis.

By combining these techniques, a complete profile of the complex mixture can be obtained, including the purity of this compound and the identity and concentration of any impurities. This integrated approach is essential for quality control in research and development settings.

Emerging Research Frontiers and Future Directions

Exploration of New Reactivity Modes and Catalytic Systems

The reactivity of the furan (B31954) ring, influenced by the electron-withdrawing nature of the chlorine atom at the 3-position and the carboxylic acid moiety at the 2-position, presents a rich landscape for chemical transformations. Future research is poised to explore novel reactivity modes that go beyond classical electrophilic substitution, which is often challenging on such an electron-deficient ring.

Cross-Coupling Reactions: A significant frontier lies in the application of modern cross-coupling methodologies to functionalize the furan core. The C-Cl bond at the 3-position is a prime handle for reactions such as Suzuki, Stille, and Sonogashira couplings, enabling the introduction of a wide array of aryl, vinyl, and alkynyl groups. Similarly, the C-H bonds at the 4- and 5-positions could be targeted for direct C-H activation/functionalization, a rapidly evolving field in organic synthesis. The development of bespoke catalytic systems, likely involving palladium, nickel, or copper catalysts with tailored ligands, will be crucial to achieve high efficiency and regioselectivity in these transformations. mdpi.comrsc.org

Table 1: Potential Cross-Coupling Reactions for 3-Chlorofuran-2-acetic Acid Derivatives

| Cross-Coupling Reaction | Coupling Partner | Potential Product | Catalyst System (Example) |

| Suzuki Coupling | Arylboronic acid | 3-Aryl-furan-2-acetic acid | Pd(PPh₃)₄ / Base |

| Stille Coupling | Organostannane | 3-Alkyl/Aryl-furan-2-acetic acid | PdCl₂(PPh₃)₂ |

| Sonogashira Coupling | Terminal alkyne | 3-Alkynyl-furan-2-acetic acid | PdCl₂(PPh₃)₂ / CuI / Base |

| Heck Coupling | Alkene | 3-Vinyl-furan-2-acetic acid | Pd(OAc)₂ / Ligand |

| Buchwald-Hartwig Amination | Amine | 3-Amino-furan-2-acetic acid | Pd catalyst / Ligand / Base |

Novel Cycloaddition Reactions: The furan ring is a classic diene in Diels-Alder reactions. The electronic nature of this compound could influence its reactivity and selectivity in such cycloadditions. Investigating its participation in [4+2], [3+2], and other pericyclic reactions with various dienophiles and dipolarophiles could lead to the synthesis of complex polycyclic structures with potential biological activity. Computational studies will be instrumental in predicting the feasibility and stereochemical outcomes of these reactions. researchgate.net

Design and Synthesis of Functional Materials Incorporating this compound Derivatives

Furan-based polymers are gaining attention as sustainable alternatives to their petroleum-derived counterparts. The unique structure of this compound offers several avenues for the design and synthesis of novel functional materials.

Polymers and Copolymers: The carboxylic acid functionality of this compound can be readily converted into esters or amides, which can then serve as monomers for polymerization. For instance, polyester (B1180765) or polyamide synthesis through condensation polymerization with appropriate diols or diamines could yield materials with tailored thermal and mechanical properties. researchgate.net The presence of the chlorine atom can impart flame-retardant properties to the resulting polymers. Furthermore, the furan ring itself can be a site for post-polymerization modification, allowing for the introduction of other functional groups. acs.org

Conducting Polymers and Organic Electronics: Furan-containing conjugated polymers have shown promise in organic electronics. rsc.org By strategically incorporating this compound derivatives into conjugated polymer backbones, it may be possible to tune the electronic properties, such as the bandgap and charge carrier mobility. The chlorine substituent can influence the polymer's solubility and solid-state packing, which are critical factors for device performance.

Table 2: Potential Functional Materials Derived from this compound

| Material Class | Monomer Derivative | Polymerization Method | Potential Properties/Applications |

| Polyesters | Diol ester of this compound | Polycondensation | Enhanced thermal stability, flame retardancy |

| Polyamides | Diamide of this compound | Polycondensation | High-performance plastics |

| Conjugated Polymers | Di-alkynyl derivative of 3-chlorofuran (B3190982) | C-H arylation, Sonogashira polymerization | Organic photovoltaics, organic light-emitting diodes |

| Functional Coatings | Acrylate or methacrylate (B99206) ester | Free-radical polymerization | Scratch-resistant and flame-retardant coatings |

Integration of Computational and Experimental Approaches for Accelerated Discovery

The synergy between computational chemistry and experimental synthesis is a powerful tool for accelerating the discovery and development of new molecules and materials. For this compound, computational methods can provide invaluable insights into its structure, reactivity, and properties.

Predicting Reactivity and Reaction Mechanisms: Density Functional Theory (DFT) calculations can be employed to model the transition states and reaction pathways for various transformations of this compound. researchgate.net This can help in understanding the regioselectivity of reactions, predicting the effect of different catalysts and reaction conditions, and identifying potential side reactions. For instance, computational studies on halogenated furans have provided insights into their behavior in Diels-Alder reactions. researchgate.net

Designing Functional Materials with Desired Properties: Molecular modeling and simulations can be used to predict the properties of polymers and other materials derived from this compound before they are synthesized. This includes predicting their mechanical strength, thermal stability, electronic properties, and interactions with other molecules. This in silico screening approach can significantly reduce the experimental effort required to identify promising material candidates.

Advances in Sustainable Synthesis of Furan-Based Chemical Entities

The development of green and sustainable synthetic methods is a cornerstone of modern chemistry. Future research on this compound and its derivatives will undoubtedly focus on environmentally benign synthetic routes. nih.govnih.gov

Bio-based Feedstocks: A long-term goal is to develop pathways for the synthesis of functionalized furans from renewable biomass. While the direct synthesis of this compound from biomass is a significant challenge, research into the catalytic conversion of carbohydrates into furanic platform chemicals provides a foundation for future developments. frontiersin.orgmdpi.com

Catalytic and Solvent-Free Reactions: The use of heterogeneous catalysts that can be easily recovered and reused is a key aspect of sustainable synthesis. Exploring solid acid catalysts, supported metal catalysts, and enzymatic transformations for the synthesis and modification of this compound will be a major research direction. Furthermore, developing solvent-free reaction conditions or using green solvents will minimize the environmental impact of synthetic processes. nih.govfrontiersin.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-chlorofuran-2-acetic acid, and how do reaction conditions influence yield?

- Methodology : Friedel-Crafts acylation and halogenation are common methods. Optimize chlorination using agents like SOCl₂ or PCl₃ under anhydrous conditions. Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity with HPLC .

- Key variables : Temperature (40–60°C), solvent polarity (e.g., dichloromethane vs. chloroform), and stoichiometric ratios of chlorinating agents. Excess chlorinating agents may lead to byproducts like dichlorinated derivatives .

Q. How can researchers characterize the stability of this compound under varying pH conditions?

- Methodology : Conduct accelerated degradation studies using buffered solutions (pH 2–12) at 25°C and 40°C. Analyze degradation products via LC-MS and compare with reference standards. Acidic conditions (pH < 4) typically induce decarboxylation, while alkaline conditions promote ring-opening reactions .

- Data interpretation : Quantify degradation kinetics using first-order or Arrhenius models. NMR (¹H/¹³C) is critical for structural confirmation of degradation intermediates .

Q. What spectroscopic techniques are most effective for identifying this compound impurities?

- Methodology : Combine FT-IR (to detect carbonyl stretching at ~1700 cm⁻¹) and high-resolution mass spectrometry (HRMS) for molecular ion validation. Use 2D-NMR (COSY, HSQC) to resolve overlapping signals from furan and acetic acid moieties .

Advanced Research Questions

Q. How do electronic effects of the chlorine substituent influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution. Compare experimental reaction rates with computational predictions for SN1/SN2 pathways. Chlorine’s electron-withdrawing effect enhances electrophilicity at the furan C-3 position .

- Case study : React with amines (e.g., benzylamine) in DMF. Monitor regioselectivity via ¹H NMR and correlate with computational charge distribution models .

Q. What are the challenges in scaling up the synthesis of this compound while minimizing environmental hazards?

- Methodology : Use green chemistry principles, such as replacing SOCl₂ with ionic liquid catalysts (e.g., [BMIM]Cl-AlCl₃). Perform life-cycle assessment (LCA) to evaluate waste streams. Solvent recovery systems (e.g., vacuum distillation for chloroform) reduce ecological footprint .

- Risk mitigation : Adopt closed-loop systems for chlorinated byproduct containment. Refer to EPA guidelines for trichloroacetic acid analogs to design waste-neutral protocols .

Q. How can researchers resolve contradictory data on the compound’s solubility in polar aprotic solvents?

- Methodology : Conduct systematic solubility studies in DMSO, DMF, and THF using gravimetric analysis. Conflicting data may arise from trace moisture content or impurities. Pre-dry solvents over molecular sieves and validate purity via Karl Fischer titration .

- Statistical analysis : Apply ANOVA to compare solubility datasets from multiple labs. Outliers often correlate with inadequate temperature control (±0.5°C tolerance required) .

Methodological Resources

- Synthetic Protocols : Georganics Ltd. provides detailed procedures for analogous chlorinated furans, emphasizing inert atmosphere techniques .

- Safety and Handling : BLD Pharmatech’s SDS outlines PPE requirements (nitrile gloves, fume hoods) and spill management for chlorinated acetic acid derivatives .

- Computational Tools : ACS publications recommend Gaussian or ORCA for modeling reaction mechanisms involving halogenated compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.